molecular formula C11H13N3O5S B12488744 4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol

4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol

Cat. No.: B12488744
M. Wt: 299.31 g/mol
InChI Key: LXABIFREIMVFQB-UHFFFAOYSA-N
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Description

4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a nitro group and a sulfone group on the benzothiazole ring, as well as an amino group linked to a butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol typically involves the following steps:

    Oxidation: The sulfone group is introduced by oxidizing the thiazole ring using an oxidizing agent such as hydrogen peroxide or a peracid.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the nitrobenzothiazole derivative.

    Butanol Chain Addition: The final step involves the attachment of the butanol chain to the amino group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon)

    Substitution: Various amines or nucleophiles

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Conversion of the nitro group to an amino group

    Substitution: Formation of substituted benzothiazole derivatives

Scientific Research Applications

4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving protein misfolding and aggregation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfone groups play a crucial role in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of their normal function. Additionally, it can interact with proteins involved in cellular signaling pathways, modulating their activity and affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butanoic acid
  • 4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-2-ol
  • 4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-amine

Uniqueness

4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and sulfone groups enhances its reactivity and potential for forming covalent bonds with molecular targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13N3O5S

Molecular Weight

299.31 g/mol

IUPAC Name

4-[(6-nitro-1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butan-1-ol

InChI

InChI=1S/C11H13N3O5S/c15-6-2-1-5-12-11-9-4-3-8(14(16)17)7-10(9)20(18,19)13-11/h3-4,7,15H,1-2,5-6H2,(H,12,13)

InChI Key

LXABIFREIMVFQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=NCCCCO

Origin of Product

United States

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